β-半乳糖苷酸壬酸酯

描述

β-Gal-NONOate 是一种一氧化氮供体,在 β-半乳糖苷酶的激活下释放一氧化氮。 该化合物因其杀菌特性而特别引人注目,使其成为科学研究和潜在治疗应用中宝贵的工具 .

科学研究应用

化学

在化学领域,β-Gal-NONOate 用作各种反应中的受控一氧化氮供体,使研究人员能够以受控方式研究一氧化氮的影响。

生物学

在生物学研究中,β-Gal-NONOate 用于研究一氧化氮在细胞信号传导中的作用及其对各种生物过程的影响,包括血管舒张和神经传递。

医学

β-Gal-NONOate 因其杀菌特性而具有潜在的治疗应用。 它正在被研究用于治疗细菌感染,特别是那些对传统抗生素有耐药性的细菌感染 .

工业

在工业领域,β-Gal-NONOate 可用于开发抗菌涂层和材料,利用其释放一氧化氮的特性来防止细菌生长。

作用机制

β-Gal-NONOate 通过在 β-半乳糖苷酶激活后释放一氧化氮来发挥作用。然后,一氧化氮与各种分子靶标相互作用,包括:

鸟苷酸环化酶: 激活该酶会导致环鸟苷一磷酸 (cGMP) 的产生,从而介导各种生理效应。

活性氮物种: 一氧化氮可以与氧气和超氧化物反应形成活性氮物种,这些物种具有抗菌特性。

生化分析

Biochemical Properties

Beta-Gal-nonoate plays a crucial role in biochemical reactions by serving as a nitric oxide donor. Upon activation by the enzyme beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then interact with various biomolecules. Nitric oxide is known to interact with proteins, enzymes, and other biomolecules, influencing their function and activity. For instance, nitric oxide can bind to the heme group of guanylate cyclase, leading to the activation of this enzyme and the subsequent production of cyclic guanosine monophosphate. This interaction is essential for various physiological processes, including vasodilation and neurotransmission .

Cellular Effects

Beta-Gal-nonoate has significant effects on various types of cells and cellular processes. In cancer cells, beta-Gal-nonoate-derived nitric oxide can induce cell death through both apoptosis and necrosis, depending on the concentration of nitric oxide. At lower concentrations, nitric oxide primarily induces apoptosis, characterized by rapid calcium ion overload and subsequent mitochondrial damage. At higher concentrations, nitric oxide mainly triggers necrosis. Additionally, beta-Gal-nonoate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of nitric oxide within the cells .

Molecular Mechanism

The molecular mechanism of beta-Gal-nonoate involves its activation by beta-galactosidase, which leads to the release of nitric oxide. This nitric oxide can then exert its effects at the molecular level by binding to various biomolecules. For example, nitric oxide can inhibit or activate enzymes, such as guanylate cyclase, by binding to their heme groups. Furthermore, nitric oxide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to the compound’s overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Gal-nonoate change over time due to its stability and degradation. Beta-Gal-nonoate is stable in aqueous solutions at neutral and acidic pH for several hours, allowing for controlled experiments. Upon activation by beta-galactosidase, beta-Gal-nonoate decomposes with a half-life of approximately six minutes at pH 5.6. Long-term effects of beta-Gal-nonoate on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release leading to prolonged cellular responses .

Dosage Effects in Animal Models

The effects of beta-Gal-nonoate vary with different dosages in animal models. At lower doses, beta-Gal-nonoate-derived nitric oxide can induce beneficial effects, such as promoting apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including excessive cell death and tissue damage. Threshold effects have been noted, where a specific concentration of beta-Gal-nonoate is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

Beta-Gal-nonoate is involved in metabolic pathways related to nitric oxide production and signaling. Upon activation by beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then participate in various metabolic processes. Nitric oxide interacts with enzymes such as guanylate cyclase, influencing the production of cyclic guanosine monophosphate. Additionally, nitric oxide can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Beta-Gal-nonoate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound is able to cross the cell membrane, allowing for intracellular delivery of nitric oxide. Following enzymatic hydrolysis, beta-Gal-nonoate decomposes to release nitric oxide, which can then diffuse to various cellular compartments. This distribution is crucial for the compound’s ability to exert its effects on different cellular processes .

Subcellular Localization

The subcellular localization of beta-Gal-nonoate is influenced by its activation and subsequent release of nitric oxide. Beta-Gal-nonoate is initially localized in the cytoplasm, where it is activated by beta-galactosidase. Upon activation, the released nitric oxide can diffuse to various subcellular compartments, including the mitochondria and nucleus. This localization is essential for the compound’s activity and function, as it allows nitric oxide to interact with specific biomolecules and exert its effects on cellular processes .

准备方法

合成路线及反应条件

β-Gal-NONOate 是通过多步过程合成的,该过程涉及一氧化氮供体的糖基化。主要步骤包括:

糖基化: 将 β-半乳糖苷酶敏感的糖基基团连接到一氧化氮供体上。

纯化: 使用色谱技术纯化产物,以确保高纯度和产率。

工业生产方法

β-Gal-NONOate 的工业生产涉及扩大合成路线,同时严格控制反应条件,以确保一致性和质量。这通常包括:

大型反应器: 用于处理增加的反应物量。

自动化纯化系统: 简化纯化过程并确保可重复性。

化学反应分析

反应类型

β-Gal-NONOate 会发生多种类型的化学反应,包括:

水解: 在 β-半乳糖苷酶存在下,β-Gal-NONOate 水解释放一氧化氮。

氧化: 释放的一氧化氮可以进一步氧化形成二氧化氮。

常见试剂和条件

β-半乳糖苷酶: 激活 β-Gal-NONOate 所需的酶。

水性缓冲液: 用于维持酶活性所需的 pH 和离子强度。

主要产品

β-Gal-NONOate 激活的主要产物是一氧化氮,它可以根据环境条件进一步反应形成各种氮氧化物。

相似化合物的比较

类似化合物

S-亚硝基谷胱甘肽: 另一种一氧化氮供体,但它通过不同的机制释放一氧化氮。

二乙胺 NONOate: 一种一氧化氮供体,在水溶液中自发释放一氧化氮。

独特性

β-Gal-NONOate 因其酶依赖性激活而独一无二,允许靶向释放一氧化氮。 这种特异性使其在需要控制一氧化氮递送的研究和治疗应用中特别有用 .

属性

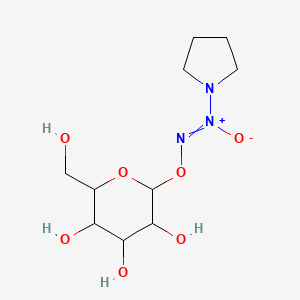

IUPAC Name |

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCOWOMYWFVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?

A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.

Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?

A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE](/img/structure/B1503100.png)

![2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B1503137.png)